molecular formula C15H11BrN6S B14877769 3-bromo-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

3-bromo-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

Cat. No.: B14877769
M. Wt: 387.3 g/mol
InChI Key: UWZTZMACYCZQHN-UHFFFAOYSA-N
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Description

3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that combines several functional groups, including a bromine atom, a phenyl group, a triazole ring, and an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common approach is to start with the imidazo[1,2-a]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The bromine atom can be introduced via bromination reactions, while the triazole ring can be formed through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to its combination of multiple functional groups, which can provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C15H11BrN6S

Molecular Weight

387.3 g/mol

IUPAC Name

3-bromo-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C15H11BrN6S/c16-13-12(19-14-17-7-4-8-21(13)14)9-23-15-20-18-10-22(15)11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

UWZTZMACYCZQHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=NC4=N3)Br

Origin of Product

United States

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